molecular formula C15H12O6 B11793150 Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate

Methyl 5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate

Cat. No.: B11793150
M. Wt: 288.25 g/mol
InChI Key: GLGYVDSAHYEPOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate is a complex organic compound with a molecular formula of C15H12O6. This compound is characterized by the presence of a furan ring and a dioxine moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate typically involves the following steps:

    Formation of the dioxine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the furan ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and substituted furan or dioxine rings.

Scientific Research Applications

Methyl5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Methyl5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate: This compound is unique due to its specific structure and combination of functional groups.

    Other dioxine derivatives: Compounds with similar dioxine rings but different substituents.

    Furan derivatives: Compounds with furan rings and various functional groups.

Uniqueness

Methyl5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)furan-2-carboxylate stands out due to its dual presence of both furan and dioxine rings, which imparts unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

IUPAC Name

methyl 5-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)furan-2-carboxylate

InChI

InChI=1S/C15H12O6/c1-18-15(17)12-5-4-11(21-12)14(16)9-2-3-10-13(8-9)20-7-6-19-10/h2-5,8H,6-7H2,1H3

InChI Key

GLGYVDSAHYEPOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)C(=O)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.